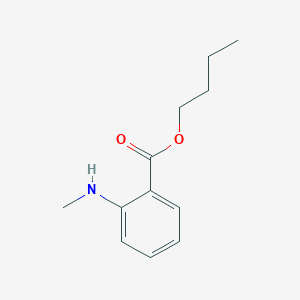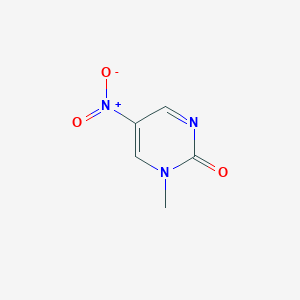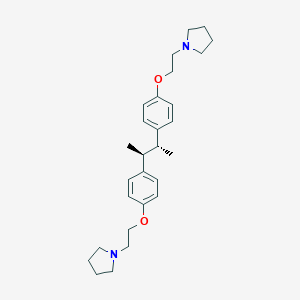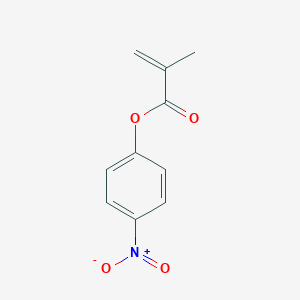
1-Methyl-5,6-diphenylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5,6-diphenylpyrazin-2(1H)-one, also known as MDPPO, is a heterocyclic organic compound that has been widely used in scientific research. MDPPO has a unique structure that makes it an ideal candidate for various applications, including drug discovery, chemical synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one is not fully understood, but it is believed to involve the modulation of various cellular pathways, including the inhibition of protein kinases and the modulation of intracellular signaling pathways. 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has also been shown to interact with DNA and RNA, which may contribute to its anti-cancer and anti-bacterial activities.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Methyl-5,6-diphenylpyrazin-2(1H)-one can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria. 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has also been shown to modulate the activity of various enzymes, including protein kinases and phosphatases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-5,6-diphenylpyrazin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique structure makes it an ideal building block for the synthesis of various organic materials. However, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one also has several limitations. It is highly reactive and can be difficult to handle, and its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one. One area of research is the development of new synthetic methods for 1-Methyl-5,6-diphenylpyrazin-2(1H)-one and its derivatives. Another area of research is the investigation of the mechanism of action of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one and its potential applications in drug discovery and material science. Finally, the development of new analytical techniques for the detection and quantification of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one in biological samples may also be an important area of future research.
Métodos De Síntesis
1-Methyl-5,6-diphenylpyrazin-2(1H)-one can be synthesized through a multi-step process that involves the reaction of benzaldehyde and 2,3-diaminopyrazine in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including oxidation and cyclization, to yield 1-Methyl-5,6-diphenylpyrazin-2(1H)-one.
Aplicaciones Científicas De Investigación
1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been extensively studied for its potential applications in drug discovery and material science. In drug discovery, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial activities. In material science, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been used as a building block for the synthesis of various organic materials, such as liquid crystals and polymers.
Propiedades
Número CAS |
62251-28-9 |
|---|---|
Nombre del producto |
1-Methyl-5,6-diphenylpyrazin-2(1H)-one |
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-methyl-5,6-diphenylpyrazin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-19-15(20)12-18-16(13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
IWVPWPYTOHQPMH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
